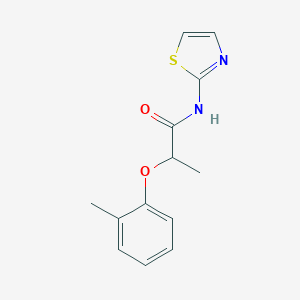
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as MTPP, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. MTTP is a member of the thiazole class of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of MTTP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, MTTP has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MTTP has also been shown to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MTTP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and protect neurons from oxidative stress. MTTP has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTTP in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, MTTP has been well-studied, which means that there is a lot of information available about its properties and potential applications. However, one limitation of using MTTP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on MTTP. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for MTTP in cancer treatment. Another area of interest is its neuroprotective properties. Studies are needed to determine the extent of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of MTTP and its potential interactions with other signaling pathways in the body.
Métodos De Síntesis
The synthesis of MTTP involves the reaction of 2-methylphenol with thioamide in the presence of a base. The resulting intermediate is then coupled with 2-bromo-N-(2-hydroxypropyl)acetamide to form MTTP. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
MTTP has been studied for its potential use in the treatment of various diseases. One study found that MTTP has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that MTTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. MTTP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Propiedades
Nombre del producto |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-8,10H,1-2H3,(H,14,15,16) |
Clave InChI |
QXPFLAFKXKFSGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
SMILES canónico |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




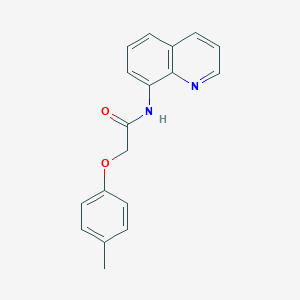
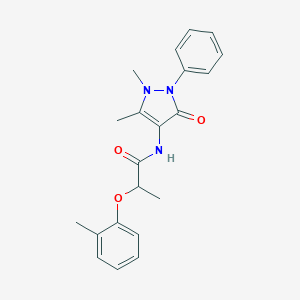
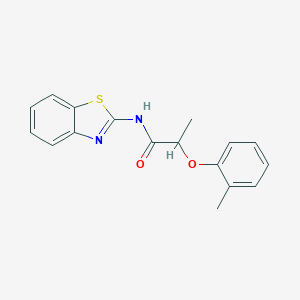
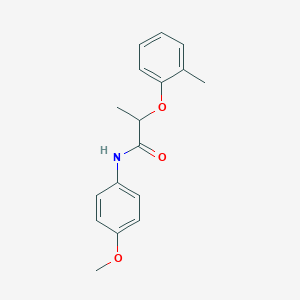
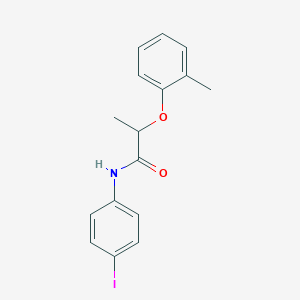
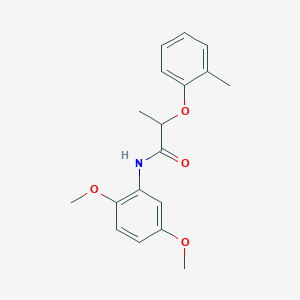
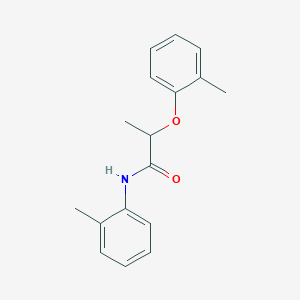
![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)
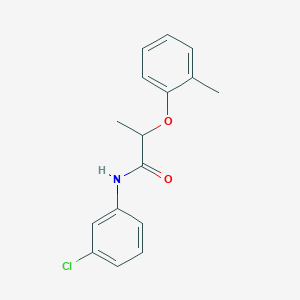
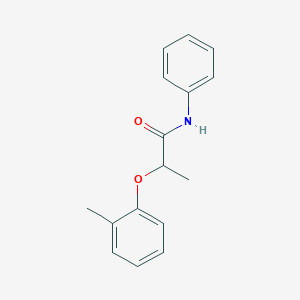
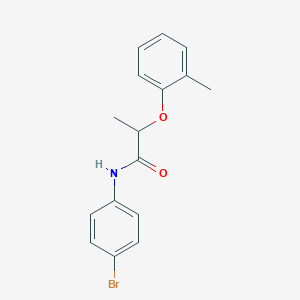
![2-(2-methylphenoxy)-N-(3-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310051.png)
![2-(2-methylphenoxy)-N-(2-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310052.png)